N-tert-butyl-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide N-tert-butyl-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0985899
InChI: InChI=1S/C19H32N2O3/c1-6-8-11-20-13-15-9-10-16(17(12-15)23-7-2)24-14-18(22)21-19(3,4)5/h9-10,12,20H,6-8,11,13-14H2,1-5H3,(H,21,22)
SMILES: CCCCNCC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OCC
Molecular Formula: C19H32N2O3
Molecular Weight: 336.5 g/mol

N-tert-butyl-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide

CAS No.:

Cat. No.: VC0985899

Molecular Formula: C19H32N2O3

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide -

Specification

Molecular Formula C19H32N2O3
Molecular Weight 336.5 g/mol
IUPAC Name N-tert-butyl-2-[4-(butylaminomethyl)-2-ethoxyphenoxy]acetamide
Standard InChI InChI=1S/C19H32N2O3/c1-6-8-11-20-13-15-9-10-16(17(12-15)23-7-2)24-14-18(22)21-19(3,4)5/h9-10,12,20H,6-8,11,13-14H2,1-5H3,(H,21,22)
Standard InChI Key FSLHAVKKVADAHE-UHFFFAOYSA-N
SMILES CCCCNCC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OCC
Canonical SMILES CCCCNCC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator